(2Z)-4-hydroxy-2-[(4-methoxyphenyl)methylidene]-6-methyl-2,3-dihydro-1-benzofuran-3-one is an organic compound belonging to the class of benzofuran derivatives. It features a complex structure characterized by multiple functional groups, including a methoxy group and a hydroxyl group, which contribute to its chemical properties and potential biological activities. This compound is primarily studied for its synthetic utility and possible applications in medicinal chemistry.
This compound can be synthesized through various organic reactions, particularly involving the condensation of substituted benzaldehydes with benzofuran derivatives. The availability of starting materials such as 4-methoxybenzaldehyde makes it accessible for laboratory synthesis.
The compound is classified under:
The synthesis of (2Z)-4-hydroxy-2-[(4-methoxyphenyl)methylidene]-6-methyl-2,3-dihydro-1-benzofuran-3-one typically involves multi-step organic reactions. One common synthetic route includes:
The reaction conditions are critical for optimizing yield and purity. Parameters such as temperature, reaction time, and solvent choice can significantly influence the outcome.
The molecular structure of (2Z)-4-hydroxy-2-[(4-methoxyphenyl)methylidene]-6-methyl-2,3-dihydro-1-benzofuran-3-one can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H18O4 |
| Molecular Weight | 298.34 g/mol |
| IUPAC Name | (2Z)-4-hydroxy-2-[(4-methoxyphenyl)methylidene]-6-methyl-2,3-dihydro-1-benzofuran-3-one |
| InChI | InChI=1S/C18H18O4/c1-12(19)9-10-15(20)17(21)16(12)14(13)11/h9-11,19H,1H3/b10-9+ |
(2Z)-4-hydroxy-2-[(4-methoxyphenyl)methylidene]-6-methyl-2,3-dihydro-1-benzofuran-3-one can undergo several types of chemical reactions:
The specific products formed from these reactions depend on the reaction conditions and reagents used. For example, oxidation typically yields quinones while reduction produces dihydro derivatives.
The mechanism of action for (2Z)-4-hydroxy-2-[(4-methoxyphenyl)methylidene]-6-methyl-2,3-dihydro-1-benzofuran-3-one is not fully elucidated but is believed to involve interactions at the molecular level that affect biological pathways:
The physical properties of (2Z)-4-hydroxy-2-[(4-methoxyphenyl)methylidene]-6-methyl-2,3-dihydro-1-benzofuran-3-one include:
Key chemical properties include:
| Property | Value |
|---|---|
| Melting Point | Not well-documented |
| Solubility | Soluble in organic solvents like ethanol |
(2Z)-4-hydroxy-2-[(4-methoxyphenyl)methylidene]-6-methyl-2,3-dihydro-1-benzofuran-3-one has several scientific applications:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 10035-03-7
CAS No.: 463-82-1